N-(4-methoxyphenyl)-5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxamide
Overview
Description
N-(4-methoxyphenyl)-5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.06360602 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
Aromatic polyamides incorporating 4,4′-dimethoxy-substituted triphenylamine (TPA) units have been synthesized, showcasing good solubility in organic solvents and the ability to form flexible films. These materials exhibit strong UV-vis absorption bands and photoluminescence, with potential applications in electrochromic devices due to their excellent thermal stability and continuous cyclic stability of electrochromism (Chang & Liou, 2008). Furthermore, polyamides containing triphenylamine derivatives demonstrate anodic electrochromic behaviors with high stability, suggesting their use in electrochromic applications (Liou & Lin, 2009).
Biochemical and Pharmaceutical Research
N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, have been synthesized and characterized. One specific compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, demonstrated interesting structural properties, hinting at potential biochemical applications (Özer et al., 2009).
Chemical Synthesis and Characterization
Synthetic methodologies have been developed for compounds involving methoxyphenyl and thiophene moieties, demonstrating the versatility and reactivity of these chemical structures in the synthesis of novel compounds. For instance, synthesis involving reductive cyclization of specific benzamide derivatives with dimethoxybenzaldehyde has been reported, contributing to the pool of synthetic strategies for complex organic molecules (Bhaskar et al., 2019).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-phenylsulfanylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S3/c1-29-17-11-9-16(10-12-17)25-23(28)22-19(20-8-5-13-30-20)14-32-24(22)26-21(27)15-31-18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOGHQURKRLUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC=C2C3=CC=CS3)NC(=O)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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